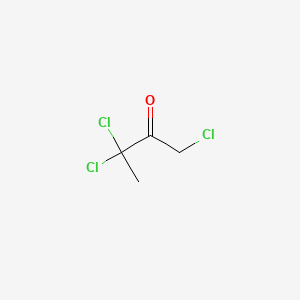
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline, abbreviated as 3-A5I2O, is an organic compound that was first synthesized in the early 2000s. It is a member of the family of indolines, which are heterocyclic compounds that contain an indole ring and an oxoindoline moiety. The compound has since been studied for its potential applications in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
3-A5I2O has been studied for its potential applications in a variety of scientific research fields. In biochemistry, 3-A5I2O has been used as a substrate for the enzyme cytochrome P450 2C8 and as a tool to study the role of the enzyme in drug metabolism. In physiology, 3-A5I2O has been used to study the role of the endocannabinoid system in regulating insulin secretion. In pharmacology, 3-A5I2O has been used as a tool to study the pharmacokinetics of drugs and to investigate the mechanisms of drug action.
Mecanismo De Acción
The mechanism of action of 3-A5I2O is not yet fully understood. However, it is believed that the compound acts as an agonist of the endocannabinoid system, which is involved in a variety of physiological processes, including appetite, pain sensation, and inflammation. It is also believed that 3-A5I2O may act as an inhibitor of cytochrome P450 2C8, an enzyme involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-A5I2O are not yet fully understood. However, it is believed that the compound may have anti-inflammatory, analgesic, and anti-diabetic effects. It may also have a role in modulating appetite and energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-A5I2O for laboratory experiments include its relative ease of synthesis and its availability in a variety of forms, including powder, solution, and solid. The compound is also relatively stable and can be stored for long periods of time.
The main limitation of using 3-A5I2O for laboratory experiments is its relatively low solubility. This can make it difficult to use in certain applications, such as in vitro assays. Additionally, the compound is relatively expensive, which can limit its use in certain experiments.
Direcciones Futuras
Include further research into the compound’s mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to determine the optimal conditions for synthesizing 3-A5I2O and to explore potential new uses for the compound.
Métodos De Síntesis
3-A5I2O can be synthesized in a two-step process. The first step is the reaction of 4-acetamidophenoxyacetic acid with hydrazine hydrate in aqueous solution, resulting in the formation of the hydrazide. The second step is the reaction of the hydrazide with 5-iodo-2-oxoindoline in the presence of a base such as sodium carbonate, forming 3-A5I2O. The synthesis of 3-A5I2O can be conducted in a laboratory with relative ease and is amenable to scale-up.
Propiedades
IUPAC Name |
2-(4-acetamidophenoxy)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN4O4/c1-10(24)20-12-3-5-13(6-4-12)27-9-16(25)22-23-17-14-8-11(19)2-7-15(14)21-18(17)26/h2-8,21,26H,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDQRMRLOAFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)

![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)